molecular formula C19H29NO8 B605343 Alprenolol tartrate CAS No. 21378-88-1

Alprenolol tartrate

Cat. No.: B605343
CAS No.: 21378-88-1
M. Wt: 399.44
InChI Key: MADUQKMQKQDWJH-LREBCSMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alprenolol tartrate is a 5-HT1A antagonist.

Scientific Research Applications

Cellulose Matrices for Drug Release

Alprenolol has been studied in the context of controlled drug release. Rao, Devi, and Buri (1988) investigated the release of alprenolol HCl from cellulose matrices, finding that mixing the drug with an optimum amount of polymers achieved zero-order release profiles (Rao, Devi, & Buri, 1988).

Beta-Adrenergic Receptor Studies

Research by Mukherjee et al. (1975) used alprenolol to identify binding sites in frog erythrocyte membranes. These sites were found to have characteristics expected of beta-adrenergic receptors linked to adenylate cyclase (Mukherjee, Caron, Coverstone, & Lefkowitz, 1975).

Zero-Order Release in Hydrophilic Matrix Tablets

Baveja, Rao, and Devi (1987) explored a technique to achieve nearly zero-order release from hydrophilic matrix tablets using alprenolol hydrochloride as a model drug. This technique involved optimizing the ratio of drug and polymer for controlled drug release (Baveja, Rao, & Devi, 1987).

Enantioselective Distribution in Two-Phase Systems

Abe et al. (1995) studied the distribution behaviors of alprenolol enantiomers in a two-phase system involving a chloroform solution of dialkyl L-tartrate and an aqueous solution of boric acid. This research contributes to understanding the enantioselective properties of compounds like alprenolol (Abe, Shoji, Kobayashi, Wang, Asai, & Nishizawa, 1995).

Radioligand Studies for Beta-Adrenergic Receptors

Randall, Altman, and Lefkowitz (1977) documented the use of (-)-[3H]dihydroalprenolol as a radioligand for studying beta-adrenergic receptors. Their research focused on the structure and biological activity of this compound (Randall, Altman, & Lefkowitz, 1977).

Properties

CAS No.

21378-88-1

Molecular Formula

C19H29NO8

Molecular Weight

399.44

IUPAC Name

2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) (salt)

InChI

1S/C15H23NO2.C4H6O6/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;5-1(3(7)8)2(6)4(9)10/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

MADUQKMQKQDWJH-LREBCSMRSA-N

SMILES

CC(C)NCC(COc1ccccc1CC=C)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alprenolol tartrate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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